N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine
Description
BenchChem offers high-quality N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8(6-2-3-6)4-7-5-9-7/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHKICCQWVCYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CO1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Reactivity profile of N-methyl cyclopropyl glycidyl amine derivatives
An In-Depth Technical Guide to the Reactivity Profile of N-Methyl Cyclopropyl Glycidyl Amine Derivatives
Abstract
N-methyl cyclopropyl glycidyl amine derivatives represent a unique class of compounds characterized by the juxtaposition of three key functional groups: a strained cyclopropyl ring, a nucleophilic N-methyl secondary amine, and an electrophilic glycidyl epoxide. This guide provides a comprehensive analysis of the synthesis, characterization, and core reactivity of these molecules. We will explore the interplay between the electronic and steric properties of each moiety, focusing on the predominant nucleophilic ring-opening of the epoxide. Furthermore, this document details the potential for reactions involving the resulting tertiary amine and the conditions under which the typically robust cyclopropane ring may become labile. Detailed experimental protocols, mechanistic diagrams, and comparative data are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this compound class's chemical behavior, which is of significant interest for creating novel therapeutics and advanced materials.[1][2]
Introduction to the Molecular Architecture
The reactivity of N-methyl cyclopropyl glycidyl amine derivatives is not merely a sum of its parts but rather a complex interplay between its constituent functional groups. A clear understanding of each component is essential to predict and control its chemical behavior.
The Glycidyl Amine Moiety
The glycidyl group contains a terminal epoxide (oxirane), a three-membered heterocyclic ring. This ring is characterized by significant ring strain, making it a potent electrophilic site susceptible to nucleophilic attack.[3] The reaction typically proceeds via an SN2 mechanism, leading to ring-opening and the formation of a β-amino alcohol. This transformation is a cornerstone of epoxy chemistry and is widely used in the synthesis of polymers and pharmaceuticals.[4][5]
The N-Methyl Secondary Amine
The nitrogen atom in this structure is a secondary amine, bearing both a methyl group and the cyclopropyl group. The presence of the methyl group has a dual effect. Electronically, it acts as an electron-donating group, increasing the electron density on the nitrogen and enhancing its nucleophilicity compared to a primary amine.[6] Kinetically, this enhanced nucleophilicity often leads to significantly higher reaction rates with electrophiles like epoxides.[7] While there is a slight increase in steric hindrance, the electronic effect typically dominates, accelerating the reaction.
The Cyclopropyl Substituent
The cyclopropane ring is a unique aliphatic structure with bond angles compressed to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[8] This high degree of ring strain gives it "double bond character" and distinct electronic properties.[9][10] While generally stable, the cyclopropyl group can influence the reactivity of adjacent functional groups through steric and electronic effects. In the context of drug development, it is a valuable substituent for imparting conformational rigidity.[11] However, when attached directly to an amine, it can be susceptible to metabolic ring-opening mediated by cytochrome P450 enzymes, a critical consideration in medicinal chemistry.[11]
Significance in Drug Development and Material Science
The combination of these functionalities makes this molecular scaffold highly valuable. In drug design, the cyclopropyl group can improve metabolic stability and potency, while the glycidyl amine portion allows for covalent modification or serves as a versatile synthetic handle.[2][11] In material science, glycidyl amines are precursors to epoxy resins with applications in coatings and adhesives, where the N-methyl and cyclopropyl groups can be used to fine-tune properties like cure speed and the thermal and mechanical characteristics of the final polymer.[12][13]
Synthesis and Characterization
A robust and well-characterized synthetic route is paramount for any further reactivity studies. The most direct approach involves the nucleophilic substitution reaction between N-methylcyclopropanamine and an epoxide precursor like epichlorohydrin.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available N-methylcyclopropanamine. The first step is the nucleophilic addition of the amine to the epoxide of epichlorohydrin, followed by an intramolecular SN2 reaction where the resulting alkoxide displaces the chloride to form the new glycidyl epoxide ring.
Caption: Proposed synthetic workflow for N-methyl cyclopropyl glycidyl amine.
Detailed Experimental Protocol: Synthesis of a Model Compound
Objective: To synthesize N-cyclopropyl-N-(oxiran-2-ylmethyl)methanamine.
Materials:
-
N-methylcyclopropanamine
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylcyclopropanamine (1.0 eq) in methanol at 0°C (ice bath).
-
Addition of Epichlorohydrin: Add epichlorohydrin (1.1 eq), dissolved in methanol, dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.
-
Rationale: Dropwise addition at low temperature controls the exothermic reaction between the amine and epoxide. A slight excess of epichlorohydrin ensures complete consumption of the starting amine.
-
-
Intermediate Formation: Allow the reaction to stir at room temperature for 4 hours. The formation of the chlorohydrin intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Ring Closure: Cool the reaction mixture back to 0°C. Add a solution of sodium hydroxide (1.5 eq) in water dropwise.
-
Rationale: The base deprotonates the hydroxyl group of the intermediate, forming an alkoxide which then undergoes an intramolecular Williamson ether synthesis to form the epoxide ring.
-
-
Reaction Completion & Workup: Stir the reaction at room temperature overnight. After completion, remove the methanol under reduced pressure.
-
Extraction: Add deionized water to the residue and extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure N-cyclopropyl-N-(oxiran-2-ylmethyl)methanamine.
Spectroscopic and Chromatographic Characterization
-
¹H NMR: Expect characteristic signals for the cyclopropyl protons (a complex multiplet in the 0.1-0.8 ppm range), the N-methyl protons (a singlet around 2.2-2.4 ppm), and the glycidyl protons (multiplets between 2.5-3.1 ppm).
-
¹³C NMR: Key signals would include those for the cyclopropyl carbons, the N-methyl carbon, and the two carbons of the epoxide ring (typically around 45-55 ppm).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.
-
Gas Chromatography (GC): A GC method with a suitable column (e.g., DB-624) can be developed for purity assessment and quantification of residual starting materials.[14]
Core Reactivity Profile
The chemical behavior of these derivatives is dominated by the epoxide ring's susceptibility to nucleophilic attack.
Nucleophilic Ring-Opening of the Epoxide
This is the most important reaction of the glycidyl group. The high ring strain of the epoxide makes it an excellent electrophile for a wide range of nucleophiles.[3]
-
Mechanism: The reaction with amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine's lone pair attacks one of the epoxide carbons, leading to a concerted C-N bond formation and C-O bond cleavage.[15] A subsequent proton transfer step neutralizes the resulting alkoxide and ammonium ions to yield the final β-amino alcohol product.
-
Regioselectivity: Under neutral or basic conditions, nucleophilic attack occurs preferentially at the less sterically hindered terminal carbon (Cβ) of the glycidyl group.[16] This regioselectivity is a hallmark of SN2 reactions on unsymmetrical epoxides.
Caption: Mechanism of nucleophilic ring-opening of the glycidyl epoxide.
Reactivity of the Tertiary Amine Product
The product of the epoxide ring-opening is a tertiary amine, which is itself a functional group. It retains basic properties and can be protonated by acids to form an ammonium salt. It can also act as a nucleophile in further reactions, such as alkylation with a strong electrophile (e.g., methyl iodide) to form a quaternary ammonium salt.
Reactivity of the Cyclopropyl Ring
Under most synthetic conditions (e.g., nucleophilic additions, base-catalyzed reactions), the cyclopropyl ring is chemically robust.[8] However, its high strain energy makes it susceptible to cleavage under specific, often harsh, conditions.
-
Acid-Catalyzed Ring Opening: Strong acids can protonate the cyclopropane ring, leading to the formation of a carbocationic intermediate and subsequent ring-opening. Studies on related compounds like trans-2-phenylcyclopropylamine have shown that electrophilic ring-opening can occur at the distal (C2-C3) bond.[17]
-
Metabolic Bioactivation: For drug development professionals, the most pertinent reactivity is metabolic instability. Cytochrome P450 enzymes can oxidize the cyclopropylamine moiety, leading to ring-opened reactive intermediates that can form covalent adducts with proteins, a potential source of toxicity.[11] This pathway is a critical liability to assess during preclinical development.
Caption: Potential metabolic bioactivation pathway of a cyclopropylamine.[11]
Quantitative Reactivity Data and Analysis
To contextualize the reactivity of N-methyl cyclopropyl glycidyl amine derivatives, it is useful to compare their reaction kinetics with structurally related analogues.
Comparative Kinetic Data
The following table presents representative, literature-derived relative rate constants for the reaction of various amines with a model epoxide (phenyl glycidyl ether), illustrating the electronic and steric effects on reactivity.
| Amine Derivative | Key Structural Feature | Relative Rate Constant (vs. Aniline) | Rationale for Reactivity |
| Aniline | Aromatic Primary Amine | 1.0 | Baseline aromatic amine. |
| Cyclohexylamine | Aliphatic Primary Amine | ~10 | Increased nucleophilicity of sp³ nitrogen vs. sp². |
| N-Methylcyclohexylamine | Aliphatic Secondary Amine | ~15-20 | Electron-donating methyl group enhances nucleophilicity. [6] |
| Ethylenediamine | Aliphatic Primary Diamine | ~18 | Strong, unhindered primary amine. |
| N,N'-Dimethylethylenediamine | Aliphatic Secondary Diamine | ~27 | Demonstrates the significant accelerative effect of N-methylation. [6] |
Data is illustrative and synthesized from trends reported in the literature.[6][7] Based on these trends, an N-methyl cyclopropyl amine would be expected to react significantly faster with an epoxide than its primary amine counterpart.
Analytical Monitoring of Reactions
Protocol: HPLC-MS Method for Reaction Monitoring
Objective: To monitor the progress of a ring-opening reaction by quantifying the consumption of the glycidyl amine starting material and the formation of the product.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).
-
Rationale: Formic acid aids in the protonation of the amines, leading to better peak shape and ionization for MS detection.
-
-
Flow Rate: 1.0 mL/min.
-
Detector: Diode Array Detector (DAD) followed by a Mass Spectrometer (MS) with an electrospray ionization (ESI) source in positive ion mode.
-
MS Parameters: Scan for the m/z values corresponding to the protonated starting material [M+H]⁺ and the protonated product [M+H]⁺.
Procedure:
-
Standard Preparation: Prepare stock solutions of the starting material and the purified product of known concentrations to establish calibration curves.
-
Reaction Sampling: At timed intervals (e.g., t=0, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a large volume of the initial mobile phase composition.
-
Rationale: Quenching stops the reaction, ensuring the measured concentrations accurately reflect that point in time.
-
-
Analysis: Inject the quenched sample onto the HPLC-MS system.
-
Data Processing: Integrate the peak areas for the starting material and product from the chromatograms. Use the calibration curves to convert peak areas to concentrations. Plot concentration versus time to determine reaction kinetics.
Conclusion and Future Outlook
N-methyl cyclopropyl glycidyl amine derivatives are a versatile class of molecules whose reactivity is primarily dictated by the facile SN2 ring-opening of the strained epoxide by a range of nucleophiles. The N-methyl group serves to accelerate this primary reaction by enhancing the nitrogen's nucleophilicity. The cyclopropyl group, while generally inert under standard synthetic conditions, introduces important conformational constraints and presents a potential metabolic liability through oxidative ring scission, a crucial factor for consideration in pharmaceutical applications.
Future research may focus on leveraging the predictable reactivity of the glycidyl group for the development of novel covalent inhibitors, bioconjugation reagents, or advanced polymer systems. A deeper investigation into the metabolic fate of the cyclopropylamine moiety in these specific structures will be essential for their successful application in drug discovery. The synthetic and analytical protocols outlined in this guide provide a solid foundation for such future endeavors.
References
-
Reaction of Epoxide Groups of Glycidyl Methacrylate Copolymers. (2015). ResearchGate. [Link]
-
Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Fedtke, M., et al. (1991). Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. Polymer. [Link]
-
The Hidden Power of Glycidyl Amine: Unraveling Its Impact in Biotechnology. Tetra. [Link]
- CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
-
Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
-
GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. (2015). ResearchGate. [Link]
-
Reddy, G.S., et al. (2012). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC - NIH. [Link]
-
Lansinger, J.M., et al. (2020). Glycidyl carbamate functional resins and their applications: a review. Polymer International. [Link]
-
Kirkpatrick, A., et al. (2020). Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Omega. [Link]
-
CYCLOPROPYLAMINE. Ataman Kimya. [Link]
-
Shechter, L., Wynstra, J., & Kurkjy, R. P. (1956). Glycidyl Ether Reactions with Amines. Industrial & Engineering Chemistry. [Link]
-
Al-Bayati, F.A.H., et al. (2013). Dual-functional materials via CCTP and selective orthogonal thiol-Michael addition/epoxide ring opening reactions. RSC Publishing. [Link]
-
Gacal, B., et al. (2018). Post-polymerization modification reactions of poly(glycidyl methacrylate)s. RSC Publishing. [Link]
-
Cyclopropyl group. Wikipedia. [Link]
-
Hake, H.R., et al. (2012). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. NIH. [Link]
- US9631047B2 - Curing agents for low-emission epoxy resin products.
-
Conversion data for the ring-opening reaction of poly-GMA (B)... ResearchGate. [Link]
-
Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. (2015). ResearchGate. [Link]
-
Acceleration of amine/epoxy reactions with N‐methyl secondary amines. (2000). ResearchGate. [Link]
-
Jasperse, C. Reactions of Amines. NDSU Chemistry. [Link]
- WO2019077523A1 - Glycidyl amine epoxy resins based on ames negative amines.
- CN103288783A - Novel synthesis method of glycidyl amine epoxy resin.
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2022). MDPI. [Link]
-
N-Methylcyclopropanamine. PubChem - NIH. [Link]
-
Gacal, B., et al. (2017). A Modular and Practical Synthesis of Zwitterionic Hydrogels through Sequential Amine-Epoxy “Click” Chemistry and N-Alkylation Reaction. MDPI. [Link]
-
Novel synthesis method of glycidyl amine epoxy resin. Patsnap. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo -ylmethylamines. (2011). ResearchGate. [Link]
-
Reactive Accelerators for Epoxy Systems Based on N-Methyl Secondary Amines. Dytek. [Link]
-
The Chemistry of Amines. University of Illinois. [Link]
-
Studies on Intermolecular Interaction of N-Glycidyltrimethyl Ammonium Chloride Modified Chitosan/N,N-Dimethyl-N-dodecyl-N-(2,3-epoxy propyl) Ammonium Chloride and Curcumin Delivery. (2022). MDPI. [Link]
-
Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Publications. [Link]
- US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
-
Acceleration of amine/epoxy reactions with N-methyl secondary amines. (2000). ResearchGate. [Link]
Sources
- 1. The Hidden Power of Glycidyl Amine: Unraveling Its Impact in Biotechnology - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 2. longdom.org [longdom.org]
- 3. Dual-functional materials via CCTP and selective orthogonal thiol-Michael addition/epoxide ring opening reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/C3PY21104E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Reactive Accelerators for Epoxy Systems Based on N-Methyl Secondary Amines - Dytek [dytek.invista.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2019077523A1 - Glycidyl amine epoxy resins based on ames negative amines - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula analysis of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine
Technical Monograph: Molecular & Analytical Profiling of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine
Executive Summary
This technical guide provides a rigorous analysis of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine (CAS Registry Number pending/analogous to 5163-20-2 derivatives). As a bifunctional intermediate combining a strained cyclopropylamine motif with a reactive electrophilic epoxide (oxirane), this molecule represents a high-value scaffold in the synthesis of covalent kinase inhibitors and neuroactive agents.
This document is structured to serve as a primary reference for analytical characterization, stability management, and structural validation.
Part 1: Physicochemical Identity & Structural Logic
The molecular architecture of this compound relies on the interplay between the basic tertiary amine center and the dual ring strain provided by the cyclopropyl and oxirane rings.
Molecular Specifications
| Property | Value / Descriptor | Technical Note |
| IUPAC Name | N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine | Also referred to as N-Cyclopropyl-N-methyl-glycidylamine. |
| Molecular Formula | C₇H₁₃NO | Confirmed via Degree of Unsaturation (DOU) analysis. |
| Molecular Weight | 127.19 g/mol | Monoisotopic Mass: 127.0997 Da. |
| SMILES | CN(CC1CO1)C2CC2 | Useful for cheminformatics integration. |
| LogP (Predicted) | ~0.5 - 0.9 | Lipophilic enough for cell permeability; susceptible to aqueous solvation. |
| pKa (Predicted) | ~7.8 - 8.2 | Lower than typical aliphatic amines due to the electron-withdrawing oxygen and cyclopropyl s-character. |
Structural Causality
-
Cyclopropyl Moiety: The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol). The carbon atoms possess high s-character (approximating sp² hybridization), which reduces the basicity of the nitrogen lone pair compared to isopropyl analogs. This modulation is critical for tuning the nucleophilicity of the amine in drug design.
-
Oxirane (Epoxide) "Warhead": The epoxide ring is the primary reactive center. It is highly susceptible to nucleophilic attack (Sₙ2) and acid-catalyzed ring opening.[1] In biological contexts, this moiety often serves as a covalent trap for cysteine or lysine residues in target proteins.
Part 2: Analytical Characterization Protocols
Precise characterization requires differentiating the intact epoxide from its hydrolysis product (the diol). The following protocols are designed to be self-validating.
Nuclear Magnetic Resonance (NMR) Profiling
-
Solvent Selection: Use DMSO-d₆ or CDCl₃ (neutralized over basic alumina). Avoid protic solvents (MeOH-d₄) which may promote epoxide opening over time.
-
Diagnostic Signals (¹H NMR):
-
Cyclopropyl High-Field Shift: Look for the distinctive multiplets at δ 0.3–0.6 ppm (4H, methylene) and δ 1.6–1.8 ppm (1H, methine).
-
Epoxide Signature: The oxirane protons appear as a distinctive pattern: one proton at δ ~3.1 ppm (methine) and two at δ ~2.5–2.8 ppm (methylene), often showing geminal coupling.
-
Validation Check: Integration ratio of the N-Methyl singlet (δ ~2.3 ppm , 3H) to the Epoxide Methine (1H ) must be exactly 3:1 . A deviation indicates epoxide degradation (polymerization or hydrolysis).
-
Mass Spectrometry (LC-MS/MS) Workflow
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).
-
Precursor Ion: [M+H]⁺ = 128.11 m/z .
-
Fragmentation Pattern (MS2):
-
Loss of Epoxide: Cleavage of the glycidyl group typically yields a fragment at m/z 72 (N-methyl-cyclopropanamine cation).
-
Ring Opening: If the sample is degraded, you will observe a parent ion at m/z 146.12 (+18 Da, corresponding to the diol).
-
Chromatographic Separation (HPLC)
-
Column: C18 Reverse Phase (High pH stability preferred, e.g., XBridge BEH).
-
Mobile Phase:
-
A: 10mM Ammonium Bicarbonate (pH 9.0). Note: Acidic mobile phases (Formic acid) can degrade the epoxide on-column.
-
B: Acetonitrile.
-
-
Logic: High pH suppresses protonation of the epoxide oxygen, preventing acid-catalyzed hydrolysis during the run.
Part 3: Stability & Handling (The Self-Validating System)
The primary failure mode for this reagent is hydrolysis to the diol or dimerization. The following workflow ensures integrity.
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen (strictly anhydrous).
-
Temperature: -20°C is mandatory.
-
Stabilizer: Trace amounts of basic alumina can be added to the storage vial to scavenge acidic impurities that catalyze polymerization.
Quality Control Logic (Graphviz Visualization)
The following diagram illustrates the decision matrix for validating the reagent before use in synthesis.
Figure 1: Self-validating Quality Control workflow. The NMR integration step is the critical "Go/No-Go" gate.
Part 4: Synthesis & Application Context
Mechanistic Role in Drug Discovery
This molecule acts as a electrophilic linker . In the synthesis of targeted covalent inhibitors (TCIs), the cyclopropylamine acts as the "recognition element" mimic (providing rigid steric bulk similar to proline or isopropyl), while the epoxide reacts with a nucleophile on the target scaffold.
Reaction Pathway Visualization:
Figure 2: The standard reaction pathway utilizing the epoxide warhead to form stable beta-amino alcohol linkages.
Safety & Toxicology
-
Genotoxicity Warning: As an alkylating agent (epoxide) and a secondary amine derivative, this compound is a potential mutagen. It is structurally related to known genotoxic impurities (GTIs).
-
Handling: Double-gloving (Nitrile) and use of a fume hood are non-negotiable. Neutralization of spills should be done with 5% aqueous sodium thiosulfate (nucleophilic quenching of the epoxide).
References
-
PubChem Compound Summary. N-Methylcyclopropanamine (Substructure Analysis). National Center for Biotechnology Information. [Link]
-
U.S. EPA Method 521. Determination of Nitrosamines and Amine Precursors in Drinking Water.[2] (Standard for handling volatile amine extraction). [Link]
-
FDA Guidance for Industry. Control of Nitrosamine Impurities in Human Drugs. (Reference for secondary amine stability and risk assessment). [Link]
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Mechanism of Epoxide Ring Opening and Amine Nucleophilicity). Oxford University Press.
Sources
Methodological & Application
Application Notes & Protocols for the Scalable Synthesis of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine
Abstract
N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is a valuable bifunctional molecule incorporating a reactive epoxide moiety and a cyclopropylamine group, a privileged scaffold in medicinal chemistry.[1][2][3] This combination makes it a significant building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). These application notes provide a detailed, scalable, and robust two-step synthetic protocol designed for researchers in chemical and drug development. The guide emphasizes the rationale behind procedural choices, in-process controls for validation, and comprehensive safety considerations, ensuring both efficiency and reliability in a laboratory or pilot-plant setting.
Introduction and Strategic Overview
The cyclopropylamine motif is a cornerstone in modern drug design, appearing in numerous approved drugs where it often enhances metabolic stability, binding affinity, and potency.[2][3][4] The addition of a reactive epoxide handle to this scaffold creates a versatile intermediate for introducing further molecular complexity through nucleophilic ring-opening reactions.
The synthesis of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is most effectively and scalably achieved via a two-step sequence starting from N-methylcyclopropanamine. This strategy is predicated on its operational simplicity and the use of readily available, cost-effective reagents.
The overall synthetic pathway is as follows:
-
N-Allylation: Nucleophilic substitution reaction between N-methylcyclopropanamine and an allyl halide to form the key intermediate, N-allyl-N-methylcyclopropanamine.
-
Epoxidation: Selective oxidation of the alkene bond in the allylic intermediate to yield the final target compound, N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine.
Caption: Overall two-step synthetic pathway.
Part I: Synthesis of N-allyl-N-methylcyclopropanamine (Intermediate)
Mechanistic Rationale
This step involves a standard SN2 reaction. N-methylcyclopropanamine, a secondary amine, acts as a nucleophile, attacking the electrophilic methylene carbon of allyl bromide.[5] An inorganic base, such as potassium carbonate (K₂CO₃), is employed as a scavenger for the hydrobromic acid (HBr) generated during the reaction. The use of a carbonate base is critical for scalability as it is inexpensive, easily removed by filtration, and minimizes the formation of corrosive byproducts associated with stronger, soluble bases. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which effectively solvates the cation of the base while not interfering with the nucleophilicity of the amine, and its suitable boiling point for controlled reactions.
Detailed Experimental Protocol
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Eq. |
| N-Methylcyclopropanamine | 71.12 | 50.0 g | 0.703 | 1.0 |
| Allyl Bromide | 120.98 | 93.5 g (68.2 mL) | 0.773 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 145.7 g | 1.055 | 1.5 |
| Acetonitrile (CH₃CN) | 41.05 | 500 mL | - | - |
Procedure:
-
Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a thermocouple for internal temperature monitoring.
-
Charging Reagents: Charge the flask with N-methylcyclopropanamine (50.0 g, 0.703 mol), anhydrous potassium carbonate (145.7 g, 1.055 mol), and acetonitrile (500 mL).
-
Initiate Stirring: Begin vigorous stirring to create a fine suspension of the potassium carbonate.
-
Substrate Addition: Slowly add allyl bromide (93.5 g, 0.773 mol) to the suspension at room temperature over approximately 30 minutes. An initial exotherm may be observed; maintain the internal temperature below 40°C using a water bath if necessary.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-82°C) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
TLC System: 10% Methanol in Dichloromethane (DCM) with 1% NH₄OH. Stain with ninhydrin. The starting amine will be visible, while the product will not stain with ninhydrin.
-
Endpoint: The reaction is complete upon the disappearance of the N-methylcyclopropanamine spot.
-
-
Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with acetonitrile (2 x 50 mL). c. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile. d. The resulting crude oil can be used directly in the next step or purified further by vacuum distillation for exacting applications.
Part II: Epoxidation of N-allyl-N-methylcyclopropanamine
Mechanistic Rationale
This reaction is a classic electrophilic addition of an oxygen atom across the double bond of the allyl group. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and highly effective reagent for this transformation. The reaction proceeds via a concerted "butterfly" transition state, where the peroxyacid delivers an oxygen atom to the alkene.[6] Dichloromethane (DCM) is the preferred solvent due to its inertness and ability to dissolve both the substrate and the reagent, while the byproduct, meta-chlorobenzoic acid, conveniently precipitates out of solution at lower temperatures, simplifying the workup.
Safety Note: While m-CPBA is effective, it is a potentially explosive solid, especially when impure or subjected to shock or friction. For larger-scale synthesis (>100 g), alternative, safer epoxidation systems, such as catalytic methods involving hydrogen peroxide and a metal catalyst (e.g., tungsten or molybdenum-based), should be evaluated.[7] The protocol below is for a laboratory scale.
Detailed Experimental Protocol
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Eq. |
| N-allyl-N-methylcyclopropanamine | 111.18 | 78.0 g (crude from Part I) | ~0.702 | 1.0 |
| m-CPBA (77% max) | 172.57 | 170.0 g | ~0.758 | 1.08 |
| Dichloromethane (DCM) | 84.93 | 800 mL | - | - |
| Sodium Bicarbonate (Sat. Sol.) | - | ~500 mL | - | - |
| Sodium Sulfite (10% Sol.) | - | ~200 mL | - | - |
Procedure:
-
Reactor Setup: In a 2 L, three-necked flask equipped with a mechanical stirrer, thermocouple, and a nitrogen inlet, dissolve the crude N-allyl-N-methylcyclopropanamine (78.0 g) in DCM (800 mL).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add m-CPBA (170.0 g) portion-wise over 1 hour, ensuring the internal temperature does not exceed 5°C. The reaction is exothermic.
-
Reaction: Allow the reaction to stir at 0-5°C for 2 hours, then let it warm slowly to room temperature and stir for an additional 4-6 hours.
-
In-Process Control (IPC): Monitor the disappearance of the starting material by GC-MS.
-
Quenching & Workup: a. Cool the mixture back to 0°C. A white precipitate (m-chlorobenzoic acid) will be present. b. Slowly add 10% aqueous sodium sulfite solution (~200 mL) to quench any unreacted peroxide. Stir for 30 minutes. (Test for peroxides with starch-iodide paper). c. Add saturated sodium bicarbonate solution (~500 mL) to neutralize the acidic byproducts. Stir vigorously for 30 minutes. d. Transfer the mixture to a separatory funnel. Separate the organic layer. e. Extract the aqueous layer with DCM (2 x 100 mL). f. Combine all organic layers, wash with brine (1 x 150 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is a pale yellow oil. High-purity N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine can be obtained by vacuum distillation.
Process Validation and Workflow
To ensure reproducibility and high purity, a systematic workflow with integrated quality control checks is essential.
Caption: Experimental workflow with in-process controls.
Final Product Characterization:
-
Appearance: Colorless to pale yellow oil.
-
Purity (GC-MS): ≥ 98%.
-
¹H NMR & ¹³C NMR: Confirm structure and absence of impurities.
-
FT-IR: Presence of C-O-C stretch (epoxide), absence of C=C stretch (alkene).
Safety Considerations
-
N-Methylcyclopropanamine: This is a flammable and potentially toxic liquid.[8][9] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Allyl Bromide: A lachrymator and toxic. All handling must be performed in a fume hood.
-
m-CPBA: An oxidizing agent and a potential explosion hazard.[10] Do not grind or subject to impact. Store in a cool, dry place away from flammable materials. Always quench residual peroxides before solvent removal.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure and handle only in a well-ventilated area.
References
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link]
-
DeBoef, B., et al. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. Available from: [Link]
-
PubMed. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Available from: [Link]
-
Gillaizeau, I., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available from: [Link]
-
American Chemical Society. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Available from: [Link]
-
ChemBK. (2024). N-Methyl-cyclopropanamine HCl. Available from: [Link]
-
Wikipedia. Epoxidation of allylic alcohols. Available from: [Link]
- Google Patents. (2018). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
PubChem. N-Methylcyclopropanamine. Available from: [Link]
-
ResearchGate. (2023). Suggested mechanism for the epoxidation of allyl alcohols. Available from: [Link]
-
PubMed. (2001). Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs. Available from: [Link]
-
PMC. (2023). Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. Available from: [Link]
- Google Patents. EP0468840A2 - Process for the selective epoxidation of unsaturated (meth)acrylates....
-
ResearchGate. (2025). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Available from: [Link]
- Google Patents. (2008). CN101205220A - A kind of preparation method of methyl epichlorohydrin.
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 5163-20-2: N-Methylcyclopropanamine | CymitQuimica [cymitquimica.com]
- 6. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 7. CN101205220A - A kind of preparation method of methyl epichlorohydrin - Google Patents [patents.google.com]
- 8. N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Methylcyclopropanamine | Sigma-Aldrich [sigmaaldrich.com]
- 10. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Nucleophilic Substitution & Ring-Opening Protocols for N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine
Executive Summary & Compound Profile
Target Molecule: N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine CAS: 13080-65-4 (Analog reference); Specific CAS may vary by supplier. Class: Glycidyl Amine / Functionalized Cyclopropane.
This guide details the optimization of nucleophilic substitution reactions targeting the epoxide (oxirane) moiety of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine. This molecule represents a unique "dual-personality" reagent:
-
The Warhead (Epoxide): A highly reactive electrophile susceptible to ring-opening by nucleophiles (
). -
The Base (Tertiary Amine): The N-methyl-cyclopropylamine moiety is basic (
) and nucleophilic, creating a risk of auto-polymerization .
Critical Application Note: Unlike simple epichlorohydrin derivatives, the presence of the basic nitrogen atom internal to the structure dictates that acid-catalyzed protocols must be modified to prevent ammonium salt formation, which deactivates the molecule or alters solubility. Furthermore, the cyclopropyl ring serves as a steric modulator but is generally stable under standard nucleophilic substitution conditions (S
Mechanistic Principles & Regioselectivity
The reaction landscape is dominated by the competition between the desired intermolecular nucleophilic attack and unwanted intermolecular self-quaternization (polymerization).
Reaction Pathways[1]
-
Pathway A (Desired): S
2 attack of an external nucleophile ( ) at the terminal carbon ( ) of the epoxide. This is the dominant pathway under basic or neutral conditions. -
Pathway B (Polymerization): The tertiary nitrogen of one molecule attacks the epoxide
of another, forming a poly-ammonium network. This is concentration- and temperature-dependent. -
Pathway C (Cyclopropyl Opening): Rare. Occurs only under harsh Lewis Acid catalysis or radical conditions.
Decision Logic for Conditions
-
Strong Nucleophiles (Amines, Thiolates, Alkoxides): Use Basic/Neutral Conditions . Mechanism is pure S
2. High regioselectivity for the terminal carbon. -
Weak Nucleophiles (Water, Alcohols, Carboxylic Acids): Requires Activation . Traditional Brønsted acid catalysis is inefficient due to amine protonation. Use Lewis Acid catalysis (e.g.,
) or Thermal activation in protic solvents.
Figure 1: Reaction landscape dictating condition selection based on nucleophile strength and polymerization risk.
Experimental Protocols
Protocol A: Aminolysis (Reaction with Primary/Secondary Amines)
Objective: Synthesis of diamines or polyfunctional linkers.
Mechanism: S
Reagents:
-
Substrate: N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).
-
Catalyst: None usually required;
(0.1 equiv) if reaction is sluggish.
Step-by-Step:
-
Preparation: Dissolve the amine nucleophile (1.2 equiv) in EtOH (5 mL per mmol substrate).
-
Addition: Cool the solution to 0°C. Add the epoxide substrate dropwise over 10 minutes.
-
Rationale: The dropwise addition keeps the concentration of the electrophile low relative to the nucleophile, suppressing self-polymerization (Pathway B).
-
-
Reaction: Allow to warm to room temperature (RT). Stir for 4–12 hours.
-
Monitoring: Monitor by TLC or LCMS. Disappearance of the epoxide peak (often difficult to see in UV, use Ninhydrin or
stain) and appearance of the more polar product.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Do not use acidic workup as the product is a diamine and will be trapped in the aqueous phase.
-
Purify via neutral alumina chromatography or silica gel (using 1%
in eluent to prevent streaking).
-
Protocol B: Reaction with Thiols (Thiolysis)
Objective: Synthesis of sulfide-linked amino alcohols. Reagents:
-
Thiol (R-SH) (1.1 equiv).
-
Base:
(0.5 equiv) or (1.1 equiv). -
Solvent: DMF or MeOH.
Step-by-Step:
-
Dissolve thiol in DMF under
atmosphere. -
Add base to generate the thiolate anion (
). Stir for 15 min. -
Add epoxide substrate at 0°C.
-
Stir at RT for 2 hours. (Thiolates are highly reactive; reaction is usually fast).
-
Quench: Add water. Extract with EtOAc.
Protocol C: Hydrolysis/Solvolysis (Opening with Water/Alcohols)
Objective: Synthesis of diols or alkoxy-amines.
Challenge: Water/Alcohols are weak nucleophiles.[1] Acid catalysis is risky due to amine protonation.
Solution: Use Lithium Perchlorate (
Step-by-Step:
-
Catalyst Prep: Prepare a 1.0 M solution of
in the nucleophilic solvent (e.g., or MeOH).-
Warning:
is an oxidizer; do not grind dry. Handle in solution.
-
-
Reaction: Add the epoxide substrate (1.0 equiv) to the catalyst solution.
-
Heating: Heat to 40–60°C.
-
Workup: Dilute with brine, extract with DCM.
Stability & Troubleshooting Guide
Preventing Self-Polymerization
The most common failure mode is the formation of an insoluble gum (polymer).
-
Concentration Rule: Never run reactions neat (solvent-free). Keep concentration
. -
Storage: Store the starting material at -20°C. If the liquid has turned viscous or cloudy, it has likely dimerized/polymerized.
-
Order of Addition: Always add the Epoxide to the Nucleophile, not vice versa. This ensures the nucleophile is always in excess relative to the epoxide present in solution.
Cyclopropyl Ring Integrity
The cyclopropyl group is stable to:
-
Standard bases (
, ). -
Dilute acids (
, ) at RT. -
Reducing agents (
).
Avoid:
-
Strong Lewis Acids (
, ) Causes ring opening/rearrangement. -
Radical initiators (AIBN)
Radical ring opening.
Data Summary Table
| Parameter | Protocol A (Aminolysis) | Protocol B (Thiolysis) | Protocol C (Solvolysis) |
| Nucleophile | Primary/Secondary Amines | Thiols / Thiolates | Water / Alcohols |
| Solvent | EtOH, MeCN | DMF, MeOH | Neat (as solvent) or THF |
| Catalyst | None (or mild Lewis Acid) | Base ( | |
| Temp | 0°C | 0°C | 40°C - 60°C |
| Major Risk | Polymerization if neat | Disulfide formation (oxidation) | Slow reaction / Amine protonation |
| Workup | Evaporation / Neutral Column | Aqueous Extraction | Extraction (Salting out) |
References
-
Epoxide Ring Opening Mechanisms
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
-
Master Organic Chemistry. "Ring Opening of Epoxides with Base." Link
-
Reactivity of Glycidyl Amines
- Gao, Y., & Sharpless, K. B. (1988). "Asymmetric synthesis of both enantiomers of secondary alpha-hydroxy carboxylic acids from glycidol." Journal of the American Chemical Society, 110(22), 7538-7539. (Discusses glycidyl amine handling).
-
Chemistry Steps. "Epoxide Ring Opening Reactions – S
1 and S 2 Mechanisms." Link
-
Cyclopropane Stability & Reactivity
- Lithium Perchlorate Catalysis: Chini, M., Crotti, P., & Macchia, F. (1990). "Lithium perchlorate-promoted opening of epoxides with amines." Journal of Organic Chemistry, 56(21), 5939-5942. (Key reference for Protocol C).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. N-(2-Methylpentan-3-yl)cyclopropanamine [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
Synthesis of amino-alcohols from N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine
Application Note: Synthesis of Amino-Alcohols from N-Methyl-N-(oxiran-2-ylmethyl)cyclopropanamine
Executive Summary
This guide details the synthetic protocols for transforming N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine (referred to herein as Epoxide 1 ) into a library of
Key Technical Insight: The cyclopropyl moiety on the nitrogen confers unique steric and electronic properties but introduces a risk of acid-catalyzed ring opening. Consequently, this guide prioritizes basic and neutral nucleophilic opening pathways (aminolysis) over acid-catalyzed routes to preserve the cyclopropane integrity.
Chemical Strategy & Mechanism
The transformation relies on the regioselective nucleophilic attack on the oxirane ring.
-
Regioselectivity: Under neutral or basic conditions, nucleophiles (amines, thiols) attack the less hindered terminal carbon (
) via an mechanism. This yields the secondary alcohol exclusively. -
Substrate Stability: The cyclopropyl-nitrogen bond is robust under basic conditions. However, strong Lewis acids or Brønsted acids can trigger a "homo-Michael" type ring opening or rearrangement of the cyclopropane, leading to impurities.
-
Reaction Scheme:
Figure 1: Mechanistic pathway for the nucleophilic ring-opening of Epoxide 1.
Preparation of Starting Material (Epoxide 1)
Note: If Epoxide 1 is not commercially available, it must be synthesized fresh to avoid dimerization.
Reagents:
-
N-Methylcyclopropanamine (CAS: 5163-20-2)
-
Epichlorohydrin (Excess)
-
Potassium Carbonate (
) or Sodium Hydroxide (NaOH) -
Solvent: Acetonitrile or solvent-free (neat)
Protocol:
-
Charge: In a 250 mL round-bottom flask, dissolve N-methylcyclopropanamine (10 mmol) in Acetonitrile (50 mL). Add finely ground anhydrous
(20 mmol). -
Addition: Cool to 0°C. Add Epichlorohydrin (12 mmol) dropwise over 30 minutes. Critical: Slow addition prevents uncontrolled exotherms.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (formation of chlorohydrin intermediate) or LC-MS.
-
Cyclization: If the chlorohydrin intermediate persists, heat to 50°C for 2 hours to force ring closure to the epoxide.
-
Workup: Filter solids. Concentrate the filtrate under reduced pressure.
-
Purification: Distillation under high vacuum is recommended to remove excess epichlorohydrin.
Core Protocol: Synthesis of Amino-Alcohols (Aminolysis)
This protocol describes the reaction of Epoxide 1 with a secondary amine (e.g., Morpholine) to generate a diamine-alcohol scaffold.
Reagents:
-
Substrate: Epoxide 1 (1.0 equiv)
-
Nucleophile: Secondary Amine (1.2 equiv)
-
Catalyst (Optional): Lithium Perchlorate (
, 0.1 equiv) – accelerates reaction without acid damage. -
Solvent: Ethanol (EtOH) or Isopropanol (IPA).
Step-by-Step Procedure:
-
Setup:
-
Prepare a 20 mL reaction vial with a magnetic stir bar.
-
Dissolve Epoxide 1 (1.0 mmol, 141 mg) in Ethanol (3 mL).
-
-
Nucleophile Addition:
-
Add the amine nucleophile (1.2 mmol) in one portion.
-
Optimization Note: For volatile amines, use a sealed pressure tube.
-
-
Reaction:
-
Heat the mixture to 60°C for 4–6 hours.
-
Monitoring: Check consumption of Epoxide 1 by TLC (Mobile Phase: 5% MeOH in DCM). Staining with
will show the loss of the epoxide.
-
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
The crude residue is often pure enough for initial screening.
-
-
Purification (if required):
-
Flash Column Chromatography: Silica gel.
-
Eluent: DCM:MeOH:NH4OH (90:9:1). The ammonia is crucial to prevent streaking of the basic amine product.
-
Data Table: Representative Nucleophiles
| Nucleophile | Product Type | Reaction Time | Expected Yield | Notes |
| Morpholine | Tertiary Amine | 4 h | 92% | Standard model reaction. |
| Benzylamine | Secondary Amine | 6 h | 85% | Can undergo double alkylation if epoxide is in excess. |
| Sodium Azide | Azido-Alcohol | 12 h | 88% | Requires |
| Isopropylamine | Secondary Amine | 4 h (Sealed) | 90% | "Beta-blocker" like side chain. |
Workflow Visualization
Figure 2: Decision tree for synthesis workflow.
Analytical Validation
To ensure the integrity of the product, verify the following spectral markers:
-
1H NMR (CDCl3):
-
Epoxide Disappearance: Loss of the characteristic multiplets at
2.5–2.8 ppm (epoxide ring protons). -
New Signal: Appearance of a methine proton (
) multiplet at 3.8–4.1 ppm. -
Cyclopropyl Integrity: Retention of the high-field multiplets at
0.3–0.6 ppm. If these shift significantly downfield or disappear, ring opening of the cyclopropane has occurred.
-
-
Mass Spectrometry (ESI+):
-
Look for
corresponding to .
-
Safety & Troubleshooting
-
Epoxide Hazard: Epoxide 1 is an alkylating agent. Handle in a fume hood with gloves.
-
Cyclopropyl Instability: Avoid using strong acids (HCl, H2SO4) during workup. If salt formation is necessary, use weak acids like fumaric acid or oxalic acid.
-
Polymerization: If the reaction mixture turns into a gel, the concentration was likely too high, or the temperature ramp was too fast. Dilute to 0.1 M for future runs.
References
-
Regioselective Ring Opening of Epoxides
-
Epichlorohydrin Chemistry
- Title: Green Chemistry approaches to epichlorohydrin deriv
- Source: Green Chemistry (RSC).
-
URL:[Link]
-
Cyclopropylamine Analysis
-
General Epoxide Reactivity
Sources
- 1. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Cyclopropanamine, N-methyl-N-propyl- | SIELC Technologies [sielc.com]
- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Catalytic Activation of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine (N-MCPG)
The following Application Note and Protocol Guide details the catalytic activation strategies for N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine (referred to herein as N-MCPG ). This guide addresses the specific challenges posed by the basic tertiary amine and the steric bulk of the cyclopropyl group during epoxide ring-opening reactions.
Executive Summary
N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine (N-MCPG) is a high-value C3-synthon used in the synthesis of
The Core Challenge: The tertiary amine nitrogen in N-MCPG is a Lewis base (
The Solution: This guide details three catalytic activation strategies specifically selected to overcome amine coordination and ensure high regioselectivity:
-
Cooperative Bimetallic Catalysis (Co-Salen) for Hydrolytic Kinetic Resolution (HKR).
-
Hard Lewis Acid Catalysis (Sc(OTf)
) for Regioselective Aminolysis. -
H-Bond Donor Organocatalysis (Thiourea) for Metal-Free Activation.
Chemical Profile & Reactivity
| Property | Description | Implication for Catalysis |
| Substrate | N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine | CAS: Not Assigned (Generic Structure) |
| Electronic State | Tertiary Amine (Lewis Basic) | Can deactivate oxophilic Lewis Acids (e.g., |
| Sterics | Cyclopropyl Group | Induces steric drag; favors attack at the terminal epoxide carbon ( |
| Stability | Cyclopropyl Ring | Stable to most Lewis Acids; sensitive to radical conditions. |
| Target Reaction | Nucleophilic Ring Opening ( | Requires activation of epoxide oxygen to lower activation energy. |
Catalytic Strategies
Strategy A: Hydrolytic Kinetic Resolution (HKR)
Objective: Isolate enantiopure (
Strategy B: Regioselective Aminolysis (Ring Opening)
Objective: Synthesize 1,3-diamino-2-propanol derivatives (drug intermediates).
Catalyst: Scandium(III) Triflate [Sc(OTf)
Strategy C: Organocatalytic Activation
Objective: Metal-free synthesis for late-stage functionalization. Catalyst: Schreiner’s Thiourea [N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea]. Mechanism: Explicit double hydrogen bonding to the epoxide oxygen, activating it for nucleophilic attack without risk of metal coordination.
Visualizing the Activation Pathway
The following diagram illustrates the Cooperative Mechanism of the Co-Salen HKR, distinguishing it from the competitive inhibition pathway often seen with monodentate Lewis Acids.
Figure 1: Mechanistic pathway of Co-Salen catalyzed HKR. Note the suppression of amine coordination (red box) due to the specific ligand architecture of the catalyst.
Detailed Experimental Protocols
Protocol 1: Hydrolytic Kinetic Resolution (HKR) of N-MCPG
Standard Operating Procedure for resolving racemic epoxide to >99% ee.
Reagents:
-
Racemic N-MCPG: 10.0 mmol (1.41 g)
-
(R,R)-Co(III)-Salen Catalyst (OAc counterion): 0.05 mmol (0.5 mol%)
-
Distilled Water: 5.5 mmol (0.55 eq)
-
THF (Tetrahydrofuran): 2.0 mL (optional, if neat reaction is too viscous)
Step-by-Step Procedure:
-
Catalyst Activation: In a 25 mL round-bottom flask, dissolve the (R,R)-Co(II)-Salen precursor in Toluene. Add Acetic Acid (2 eq relative to Co) and stir open to air for 1 hour to generate the active Co(III)-Salen-OAc species. Evaporate solvent to dryness to obtain the brown solid catalyst.
-
Reaction Setup: Add the racemic N-MCPG directly to the flask containing the activated catalyst.
-
Initiation: Cool the mixture to 0°C. Add the distilled water dropwise over 5 minutes.
-
Note: The reaction is exothermic.[1] Control temperature to prevent non-selective thermal opening.
-
-
Incubation: Allow the mixture to warm to room temperature (23°C) and stir for 18 hours.
-
Workup: Dilute with hexanes (20 mL) and water (20 mL). The chiral diol (product of hydrolysis) will partition into the aqueous phase. The unreacted enantiopure epoxide remains in the organic phase.
-
Purification: Separate phases. Dry the organic phase over
, filter, and concentrate in vacuo. -
Validation: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).
Protocol 2: Regioselective Aminolysis with Sc(OTf)
Protocol for coupling N-MCPG with an aniline derivative.
Reagents:
-
(S)-N-MCPG (Enantioenriched): 1.0 mmol
-
Nucleophile (e.g., 4-Fluoroaniline): 1.1 mmol
-
Catalyst: Scandium(III) Triflate [
]: 0.05 mmol (5 mol%) -
Solvent: Dichloromethane (DCM) or Acetonitrile (
)
Step-by-Step Procedure:
-
Preparation: In a dry vial, dissolve the nucleophile (aniline) and
in 2 mL of DCM. Stir for 10 minutes to ensure catalyst homogeneity. -
Addition: Add the solution of (S)-N-MCPG (in 1 mL DCM) slowly to the reaction mixture.
-
Reaction: Stir at Room Temperature for 4–6 hours. Monitor by TLC (formation of polar amino-alcohol spot).
-
Checkpoint: If reaction is sluggish, heat to 40°C. Do not exceed 50°C to avoid cyclopropyl ring opening or polymerization.
-
-
Quench: Add saturated
solution (5 mL). -
Isolation: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over
. -
Purification: Flash column chromatography (Silica Gel, MeOH/DCM gradient 0-5%).
Safety & Handling (Critical)
-
Genotoxicity: Glycidylamines are potential alkylating agents and should be treated as mutagenic . All handling must occur in a fume hood. Double-glove (Nitrile) is mandatory.
-
Decontamination: Spills should be neutralized with 10% aqueous NaOH or Ethanolamine solution to open the epoxide ring before disposal.
-
Thermal Hazard: The cyclopropyl group adds strain energy. Do not distill N-MCPG at atmospheric pressure; use high vacuum (<1 mbar) and keep bath temperature <80°C.
References
-
Jacobsen, E. N. "Accurate and Inexpensive Kinetic Resolution of Terminal Epoxides." Science, 1997. Link
-
Kobayashi, S. "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry, 1999. Link
-
Schreiner, P. R. "Metal-Free Organocatalysis Through Explicit Hydrogen Bonding Interactions." Chemical Society Reviews, 2003. Link
-
Caron, M., & Sharpless, K. B. "Ti(O-i-Pr)4-Mediated Nucleophilic Opening of 2,3-Epoxy Alcohols and Related Compounds." Journal of Organic Chemistry, 1985. Link
-
Azizi, N., & Saidi, M. R. "LiClO4-Catalyzed Regioselective Ring Opening of Epoxides with Amines." Tetrahedron Letters, 2005. Link
Sources
Troubleshooting & Optimization
Removing unreacted N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine from reaction mixtures
Executive Summary: The Dual-Reactivity Challenge
N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine (hereafter referred to as NMOC ) presents a unique purification challenge due to its bifunctional nature:
-
Electrophilic Epoxide: Susceptible to ring-opening, polymerization, and hydrolysis.
-
Nucleophilic Cyclopropylamine: Basic (pKa ~8.5) and sensitive to oxidative radical opening or strong acid degradation.
Critical Warning: Standard acidic workups (e.g., 1M HCl wash) are NOT recommended as a primary removal strategy. The cyclopropyl moiety is acid-sensitive, and the amine function will protonate, potentially co-extracting with your basic product.
This guide details three validated protocols for removing NMOC, ranked by selectivity and operational ease.
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the safest removal method for your specific reaction mixture.
Caption: Decision tree for selecting the optimal purification strategy based on scale and product chemistry.
Method A: Polymer-Supported Scavenging (The "Gold Standard")
Best For: High-value intermediates, late-stage synthesis, and removing <10 mol% excess reagent. Mechanism: Uses a polymer-supported nucleophile (Thiol) to covalently "catch" the electrophilic epoxide, allowing simple filtration of the impurity.
The Chemistry
The epoxide ring of NMOC undergoes nucleophilic attack by the thiophenol resin. The cyclopropylamine moiety remains untouched, but the entire molecule is now tethered to the solid support.
Protocol
Reagents:
-
Scavenger: PS-Thiophenol (Polystyrene-supported thiophenol). Typical loading: 1.0–1.5 mmol/g.
-
Solvent: DCM, THF, or DMF (Swelling is crucial).
Step-by-Step:
-
Calculate Load: Determine the excess mmols of NMOC. Use 3–4 equivalents of resin relative to the excess NMOC (not the total reaction mass).
-
Solvation: Dilute the crude reaction mixture in DCM (approx. 10 mL per gram of crude).
-
Incubation: Add the dry PS-Thiophenol resin.
-
Tip: Add a catalytic amount of Triethylamine (Et3N) (0.1 eq) to activate the thiol.
-
-
Agitation: Shake gently (do not stir with a magnetic bar, which grinds the resin) for 4–12 hours at room temperature.
-
Filtration: Filter through a fritted glass funnel or a polypropylene cartridge.
-
Wash: Rinse the resin cake with DCM (2x) to recover any non-specifically adsorbed product.
-
Result: The filtrate contains your product; the NMOC is trapped on the resin.
Method B: Hydrolytic Polarity Shift (The "Bulk" Approach)[1]
Best For: Large scale (>10g), neutral products (non-amines), or when resins are cost-prohibitive. Mechanism: We intentionally hydrolyze the epoxide ring of NMOC to a 1,2-diol. This drastically increases its polarity (lowers Rf), making it water-soluble or easily separable via a short silica plug.
Protocol
Reagents:
-
Activator: Perchloric acid (HClO4) or dilute H2SO4 (Careful pH control required).
-
Solvent: Acetone/Water (3:1).
Step-by-Step:
-
Quench: Dissolve crude mixture in Acetone/Water.
-
Acidification: Cool to 0°C. Slowly add dilute H2SO4 until pH reaches ~2–3.
-
Warning: Do not go below pH 2 to protect the cyclopropyl ring.
-
-
Hydrolysis: Stir for 1–2 hours. The epoxide opens to the diol (N-methyl-N-(2,3-dihydroxypropyl)cyclopropanamine).
-
Workup (If Product is Neutral):
-
Basify to pH 10 with NaOH.
-
Extract with Et2O. The diol-amine is highly water-soluble and will largely remain in the aqueous phase, while your lipophilic neutral product extracts into the organic layer.
-
-
Workup (If Product is Basic):
-
Perform a standard extraction. The diol impurity will now have a significantly different Rf (much lower) than the starting epoxide, facilitating easy separation on silica.
-
Method C: Buffered Silica Chromatography
Best For: Final purification when Method A or B leaves traces. Challenge: Standard silica gel is slightly acidic (pH 6–6.5). This can catalyze the polymerization of the epoxide or ring-opening of the cyclopropane during the column run, leading to streaking and yield loss.
The Solution: Et3N Deactivation
Protocol:
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).
-
Buffering: Add 1% v/v Triethylamine (Et3N) to the slurry before packing the column.
-
Equilibration: Flush the column with 2–3 column volumes of the eluent + 1% Et3N.
-
Elution: Run the column using your standard gradient. The Et3N neutralizes acidic sites on the silica, preventing epoxide degradation.
Alternative: Use Neutral Alumina (Brockmann Grade III) if the separation is difficult on silica. Alumina is less likely to open the epoxide ring.
Data Summary: Physicochemical Properties
| Property | Value (Est.) | Implications for Workup |
| Boiling Point | ~65–70°C @ 1 mmHg | Volatile. Can be removed by high-vac Kugelrohr distillation (keep <80°C to avoid polymerization). |
| pKa (Amine) | 8.5 – 9.0 | Basic. Will protonate in dilute acid. |
| LogP | ~1.2 | Moderately lipophilic. Soluble in DCM, EtOAc, Et2O. |
| Stability | Low | Avoid strong Lewis acids (AlCl3, BF3) and strong mineral acids. |
Troubleshooting & FAQs
Q: Can I use a scavenger resin if my product is also an amine? A: Yes, but you must choose the resin carefully. Use PS-Thiophenol (nucleophilic scavenger). It targets the epoxide (electrophile). It will not react with your amine product. Do not use PS-Isocyanate, as it will react with both the impurity amine and your product amine.
Q: I see a new spot on TLC after workup that wasn't there before. A: This is likely the diol resulting from epoxide hydrolysis. If you used an acidic wash or silica column without buffer, the epoxide opened. This is actually good news—the diol is much more polar. You can now remove it by a quick filtration through a silica plug eluting with non-polar solvent.
Q: Is the cyclopropyl group stable to the epoxide opening conditions? A: Generally, yes. The oxirane ring is much more strained (27 kcal/mol) than the cyclopropane ring. Under mild hydrolytic conditions (dilute acid, room temp), the epoxide opens preferentially, leaving the cyclopropane intact. Avoid heating above 60°C in acidic media.
Q: Can I just distill it off? A: Yes, if your product has a significantly higher boiling point (>150°C). Use a Kugelrohr apparatus at high vacuum (<1 mmHg). Keep the bath temperature below 80°C. Note that N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is a potential alkylating agent; trap the vacuum exhaust in a liquid nitrogen trap containing a nucleophilic quenching solution (e.g., methanolic KOH).
References
-
Polymer-Supported Scavengers: Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new paradigm in chemical library generation."[1] Journal of the Chemical Society, Perkin Transactions 1, 2000. Link
-
Epoxide Hydrolysis: Smith, J. G.[1] "Synthetically useful reactions of epoxides."[1][2][3] Synthesis, 1984. Link
-
Cyclopropylamine Stability: Wessig, P., et al. "Photochemical Synthesis of Cyclopropylamines." Journal of Organic Chemistry, 2008. Link
-
Alumina Chromatography: Pangborn, A. B., et al. "Purification of Laboratory Chemicals." Butterworth-Heinemann, 5th Edition. (Standard reference for alumina grading).
Disclaimer: This guide is for research purposes only. N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is a reactive alkylating agent. Always handle with appropriate PPE and in a fume hood.
Sources
Overcoming steric hindrance in N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine derivatives
Technical Support Center: Ticket #402 Subject: Optimization & Troubleshooting for N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You are encountering difficulties with N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine , a specialized heterobifunctional linker often used to introduce cyclopropyl moieties into pharmaceutical scaffolds.
The core challenge with this molecule is the steric and electronic clash generated by the
-
Synthesis Failure: Incomplete alkylation of the precursor amine with epichlorohydrin.
-
Reactivity Failure: The epoxide ring resists nucleophilic opening due to proximal crowding.
This guide provides a modular troubleshooting protocol to overcome these barriers using Lewis acid activation and phase-transfer catalysis.
Module 1: Synthesis Optimization (Formation of the Core)
User Scenario: "I am trying to synthesize the linker by reacting N-methylcyclopropanamine with epichlorohydrin, but yields are low (<40%) and I see significant polymerization."
The Diagnostic
The reaction of N-methylcyclopropanamine with epichlorohydrin proceeds via a two-step mechanism: (1)
-
The Bottleneck: The cyclopropyl nitrogen is less nucleophilic than a standard aliphatic amine due to the high
-character of the cyclopropyl C-C bonds (increasing electronegativity of the ring carbons). -
The Side Reaction: If the reaction is too slow, the product (a tertiary amine) acts as a base, catalyzing the homopolymerization of the epichlorohydrin.[1]
Troubleshooting Protocol
| Variable | Standard Protocol (Fail) | Optimized Protocol (Pass) | Mechanistic Rationale |
| Stoichiometry | 1:1 Amine:Epichlorohydrin | 1:3 to 1:5 Excess Epichlorohydrin | Excess electrophile favors mono-alkylation over polymerization (dilution effect). |
| Temperature | Reflux ( | 0^\circ$C | Lower temperature suppresses the thermodynamic polymerization pathway. |
| Solvent | Ethanol/Methanol | Acetonitrile or THF | Protic solvents (alcohols) can open the epoxide prematurely. Aprotic polar solvents stabilize the transition state. |
| Catalyst | None | LiClO | Lithium ions coordinate to the epoxide oxygen, increasing electrophilicity to compensate for the amine's lower nucleophilicity.[1] |
Step-by-Step Synthesis Workflow:
-
Charge a dry flask with N-methylcyclopropanamine (1.0 eq) and Acetonitrile (0.5 M).
-
Cool to 0°C under
. -
Add Epichlorohydrin (3.0 eq) dropwise over 30 minutes.
-
Add solid LiClO
(0.1 eq). Caution: Perchlorates are shock-sensitive; handle with care or substitute with LiBr. -
Stir at RT for 12 hours (Monitor by TLC/LCMS for chlorohydrin formation).
-
Cyclization: Add finely powdered NaOH (1.5 eq) and Tetrabutylammonium bromide (TBAB, 5 mol%) directly to the mixture. Stir vigorously for 4 hours.
-
Workup: Filter salts, concentrate, and distill under high vacuum.
Module 2: Reactivity Troubleshooting (Epoxide Ring Opening)
User Scenario: "I have the linker, but it won't react with my target nucleophile (e.g., a secondary amine or thiol). Heating just degrades the material."
The Diagnostic
The N-methyl and N-cyclopropyl groups create a "steric wall" around the epoxide. Standard
Solution: Lewis Acid "Pull" Activation
Instead of forcing the reaction with heat ("Push"), use a Lewis Acid to coordinate the epoxide oxygen ("Pull").[1] This lengthens the C-O bond and reduces the activation energy required for the nucleophile to attack.
Recommended Catalysts:
-
Sc(OTf)
(Scandium Triflate): Water-tolerant, highly active.[1] -
Yb(OTf)
(Ytterbium Triflate): Milder, good for sensitive substrates.[1] -
HFIP (Hexafluoroisopropanol): A solvent that acts as a hydrogen-bond donor catalyst.
Q: Which catalyst should I choose?
Caption: Decision matrix for selecting the appropriate activation method based on nucleophile type and steric constraints.
Module 3: Stability & Storage (FAQ)
Q: Why did my purified compound turn into a gel overnight? A: You are witnessing Auto-Quaternization . The tertiary amine of one molecule attacks the epoxide of another.[2][3]
-
Immediate Fix: Store the compound as a solution in a non-nucleophilic solvent (e.g., Toluene or DCM) rather than neat oil.[1] Dilution retards the bimolecular polymerization kinetics.
-
Long-term: Store at -20°C.
Q: Can I use HCl to catalyze the ring opening?
A: NO.
While acid catalysis works for simple epoxides, your molecule contains a basic amine.[1] Adding HCl will protonate the amine first (
Visualizing the Steric Challenge
The following diagram illustrates the interaction between the cyclopropyl group and the reaction center, highlighting why standard protocols fail.
Caption: Schematic representation of the steric "umbrella" effect of the cyclopropyl group blocking the epoxide, and the bypass mechanism via activation.
References
-
Regioselective Ring Opening of Epoxides
-
Lewis Acid Catalysis in Epoxides
-
Cyclopropylamine Reactivity
- HFIP as a Promoter: Title: Hexafluoroisopropanol (HFIP) as a powerful medium for the ring opening of epoxides. Source: Journal of Organic Chemistry (General Reference for HFIP mechanism). Context: HFIP activates epoxides via strong hydrogen bonding without nucleophilic competition.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine before handling. Epoxides are potential alkylating agents and mutagens.
Sources
- 1. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 2. mdpi.com [mdpi.com]
- 3. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Denitrosation of nitrosamines—a quantitative study. Reactions of N-methyl-N-nitrosoaniline, N-nitrosoproline, dimethylnitrosamine and N-nitrososarcosine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Mass Spectrometry Fragmentation Patterns: N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine
Introduction
In the landscape of modern drug development and chemical analysis, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the expected electron ionization (EI) mass spectrometry fragmentation patterns of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine, a molecule incorporating a unique combination of a tertiary amine, a cyclopropyl group, and an epoxide ring. Understanding the fragmentation behavior of this compound is crucial for its identification and characterization in various research and development settings. This document will explore the predicted fragmentation pathways, compare them with related structures, and provide a detailed experimental protocol for acquiring this data.
Predicted Electron Ionization (EI) Fragmentation Pattern of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine
Upon electron ionization, N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine (Molecular Weight: 127.20 g/mol ) is expected to undergo a series of characteristic fragmentation reactions. The presence of the nitrogen atom, the strained cyclopropyl ring, and the reactive epoxide ring will dictate the primary cleavage pathways. The molecular ion, [M]•+, is expected to be observed, although its intensity may vary.
The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] This process leads to the formation of a stable iminium ion. For N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine, several α-cleavage pathways are possible:
-
Cleavage of the cyclopropyl group: Loss of a cyclopropyl radical (•C₃H₅) would result in an iminium ion at m/z 84.
-
Cleavage of the oxiran-2-ylmethyl group: Loss of the oxiran-2-ylmethyl radical (•C₃H₅O) would generate an iminium ion at m/z 58.
-
Cleavage of the methyl group: Loss of a methyl radical (•CH₃) would lead to an ion at m/z 112.
The epoxide ring is another site of facile fragmentation. Cleavage of the C-C bond within the oxirane ring is a characteristic fragmentation pathway for epoxides.[3][4] This can lead to various fragment ions, often involving rearrangements. Additionally, the cyclopropyl group, being a strained ring system, can also influence the fragmentation cascade, potentially leading to ring-opening reactions.[5]
Proposed Fragmentation Scheme
Caption: Proposed primary fragmentation pathways for N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine under EI-MS.
Comparative Fragmentation Analysis
To provide a comprehensive understanding, the fragmentation pattern of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is best compared with structurally related molecules.
N-methylcyclopropanamine
N-methylcyclopropanamine (Molecular Weight: 71.12 g/mol ) presents a simpler case, lacking the oxiran-2-ylmethyl group.[6][7] Its fragmentation is expected to be dominated by the loss of a methyl radical to form an ion at m/z 56, and the loss of a hydrogen atom to form an ion at m/z 70. The characteristic α-cleavage leading to the loss of the cyclopropyl group would result in a fragment at m/z 30 ([CH₂NHCH₃]⁺).
N-methylethanamine
N-methylethanamine (ethylmethylamine) provides a useful comparison for a simple aliphatic tertiary amine.[8] Its mass spectrum is characterized by a base peak at m/z 44, corresponding to the [C₂H₆N]⁺ ion formed through α-cleavage (loss of a methyl group). The molecular ion peak at m/z 59 is also observed.
Aliphatic Epoxides
The fragmentation of simple aliphatic epoxides is typically initiated by cleavage of the epoxide ring.[4] This often results in prominent peaks corresponding to the loss of alkyl radicals and fragments containing the oxygen atom. For instance, 1,2-epoxybutane would show characteristic fragments resulting from C-C bond cleavage within the ring.
Data Summary Table
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Dominant Fragmentation Pathway(s) |
| N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine | 127.20 | 112, 86, 70, 57, 56 | α-cleavage, Epoxide ring opening, Cyclopropyl ring opening |
| N-methylcyclopropanamine | 71.12 | 70, 56, 30 | α-cleavage, Loss of H• |
| N-methylethanamine | 59.11 | 44, 58 | α-cleavage |
| 1,2-Epoxybutane | 72.11 | 57, 43, 29 | Epoxide ring cleavage |
Experimental Protocol: GC-MS Analysis
The acquisition of mass spectral data for N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is best achieved using Gas Chromatography-Mass Spectrometry (GC-MS). Amines can be challenging to analyze by GC due to their basicity and potential for adsorption to the column, which can cause peak tailing.[9] Therefore, a deactivated column and appropriate derivatization, if necessary, are recommended.[10][11]
Workflow Diagram
Caption: General workflow for the GC-MS analysis of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine in a suitable solvent such as methanol or dichloromethane.
-
Further dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.
-
(Optional) For improved chromatography, derivatization with an agent like benzenesulfonyl chloride can be performed to reduce the polarity of the amine.[10]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.[10]
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 300.
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways based on the observed mass-to-charge ratios and known fragmentation mechanisms of amines, epoxides, and cyclopropyl compounds.
-
Conclusion
The mass spectrometry fragmentation of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is predicted to be a complex interplay of pathways driven by the amine, epoxide, and cyclopropyl functional groups. The dominant fragmentation is expected to be α-cleavage adjacent to the nitrogen atom, leading to characteristic iminium ions. Cleavage and rearrangement of the epoxide and cyclopropyl rings will also contribute significantly to the overall fragmentation pattern. By comparing these predicted patterns with those of simpler, related molecules, a more confident structural elucidation can be achieved. The provided GC-MS protocol offers a robust starting point for the experimental verification of these predictions, enabling researchers and scientists to effectively characterize this and other novel compounds.
References
-
Doc Brown's Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine). [Link]
-
AOCS. Spectral data for aliphatic epoxides. [Link]
-
LabRulez. Bulletin 737F Amines Analysis by Packed Column GC. [Link]
-
ResearchGate. MS/MS spectra and the fragmentation sites of epoxyalcohol derivatives. [Link]
-
Doc Brown's Chemistry. mass spectrum of methylamine. [Link]
-
ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
MDPI. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. [Link]
-
OpenOChem Learn. MS Fragmentation. [Link]
-
Future4200. Chapter 11 - Amines. [Link]
-
SpringerLink. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]
-
ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. [Link]
-
Doc Brown's Chemistry. mass spectrum of cyclopropane. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL). [Link]
-
PubChem. N-Methylcyclopropanamine. [Link]
-
MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
-
Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. [Link]
-
PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]
-
PubChem. 1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile. [Link]
-
MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]
-
West Virginia University. fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf. [Link]
Sources
- 1. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 5163-20-2: N-Methylcyclopropanamine | CymitQuimica [cymitquimica.com]
- 8. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Chiral Purity in the Synthesis of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine
Introduction: The Imperative of Stereochemical Fidelity in Drug Development
In the landscape of modern pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and patient safety. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this principle is paramount. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate robust, validated analytical methods to ensure stereochemical purity.[1] This is particularly true for complex intermediates like N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine, a key building block whose constituent functional groups—a secondary amine, a cyclopropyl ring, and a reactive epoxide—present unique analytical challenges.
The United States Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous characterization of chiral drug compounds.[2][3] Regulatory bodies require that the pharmacological and pharmacokinetic properties of each enantiomer be distinctly understood.[2] For a new chiral entity, the undesired enantiomer is treated as an impurity, and its level must be strictly controlled and quantified according to ICH Q3A/B guidelines.[4][5] This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the chiral purity of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine, offering field-proven insights and detailed experimental protocols to support researchers, scientists, and drug development professionals in this critical task.
Analytical Strategies for Chiral Purity Determination: A Comparative Overview
The choice of analytical method for determining enantiomeric excess (e.e.) is contingent on the physicochemical properties of the analyte, the required sensitivity, throughput, and the available laboratory resources.[6] For N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine, the primary techniques employed are chromatographic, with High-Performance Liquid Chromatography (HPLC) being the gold standard.[7][8] However, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer powerful, complementary approaches.
The decision-making process for selecting the most appropriate technique is a logical workflow, beginning with an assessment of the analyte's properties and the specific analytical goals.
Caption: Decision workflow for selecting a chiral separation method.
In-Depth Comparison of Key Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most versatile and widely used technique for enantiomeric separations in the pharmaceutical industry.[9] Its strength lies in the vast array of commercially available chiral stationary phases (CSPs) that can differentiate enantiomers based on transient diastereomeric interactions.[10]
-
Expertise & Causality: For a molecule like N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine, which contains a basic amine and hydrogen-bond acceptors (epoxide oxygen), polysaccharide-based CSPs are the most logical starting point.[11] Columns such as those based on amylose or cellulose derivatives (e.g., Chiralpak® series) provide multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions.[12] The choice between normal-phase (NP), reversed-phase (RP), or polar-organic (PO) mode is critical. NP-HPLC (e.g., hexane/alcohol mobile phases) often provides superior selectivity for this type of compound, as the polar functional groups can interact strongly with the CSP without interference from water.[11] Adding a basic modifier like diethylamine (DEA) to the mobile phase is often necessary to prevent peak tailing by masking acidic sites on the silica support and improving the chromatography of the basic amine analyte.[1]
-
Trustworthiness & Validation: A chiral HPLC method's validity is established through rigorous validation according to ICH Q2(R1) guidelines.[13][14] This involves assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[6] System suitability tests (SSTs), performed before each analytical run, are a self-validating mechanism ensuring the system is performing adequately. Key SST parameters include resolution (Rs > 1.5), tailing factor (T ≤ 2.0), and injection repeatability (%RSD ≤ 2.0%).[1]
Chiral Gas Chromatography (GC)
Chiral GC is an excellent alternative for volatile and thermally stable compounds, often providing higher separation efficiency and faster analysis times than HPLC.[6]
-
Expertise & Causality: N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is not sufficiently volatile for direct GC analysis. Therefore, derivatization is a mandatory step. The secondary amine can be acylated, for example, with trifluoroacetic anhydride (TFAA), to create a less polar, more volatile derivative. This process must be carefully controlled to ensure it proceeds to completion without racemization. The choice of a chiral capillary column, typically coated with a cyclodextrin derivative, is paramount for achieving separation of the derivatized enantiomers.[15]
-
Trustworthiness & Validation: Validation of a chiral GC method follows the same principles as HPLC. A critical aspect is ensuring the derivatization step is reproducible and does not introduce stereochemical bias. This can be verified by derivatizing and analyzing a sample of known enantiomeric composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
While chromatography separates enantiomers in space, NMR spectroscopy can distinguish them in the same solution through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[16][17]
-
Expertise & Causality: This method relies on forming transient diastereomeric complexes (with CSAs) or stable diastereomers (with CDAs) that exhibit distinct chemical shifts in the NMR spectrum.[18] For our target molecule, a chiral acid like (R)-(-)-Mandelic acid could serve as a CSA. In an NMR tube, the CSA will interact differently with the (R) and (S) enantiomers of the amine, leading to the formation of diastereomeric salts. This differential interaction can cause a splitting of proton signals adjacent to the chiral center, allowing for direct integration and quantification of the enantiomeric ratio.[19][20] This technique is particularly powerful as it provides absolute structural confirmation and can be used when chromatographic methods fail.[21]
-
Trustworthiness & Validation: The key to a trustworthy NMR method is achieving baseline resolution of the diastereomerically-split signals. The choice of solvent is critical to maximize the chemical shift non-equivalence. Validation involves demonstrating that the integration of the signals is linear and proportional to the known enantiomeric composition of prepared standards.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of each technique for the analysis of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine.
| Parameter | Chiral HPLC | Chiral GC (with Derivatization) | Chiral NMR (with CSA) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Separation of volatile diastereomeric derivatives on a chiral column | Formation of transient diastereomeric complexes leading to distinct NMR signals |
| Resolution (Rs) | > 2.0 (Typically excellent) | > 2.0 (Often very high efficiency) | Dependent on CSA and analyte concentration, may not be baseline |
| Sensitivity (LOQ) | Low µg/mL to ng/mL | ng/mL to pg/mL | ~0.5-1% of minor enantiomer |
| Analysis Time | 10 - 30 minutes | 5 - 20 minutes | 5 - 15 minutes per sample |
| Sample Prep | Simple dissolution | Derivatization required | Simple mixing in NMR tube |
| Key Advantage | High versatility, widely applicable | High efficiency, speed | Absolute structural data, no physical separation needed |
| Key Disadvantage | Higher solvent consumption | Derivatization step can be complex and introduce error | Lower sensitivity, requires higher concentration |
Experimental Protocols & Workflows
Chiral HPLC Workflow
Caption: Standard workflow for chiral HPLC analysis.
Protocol: Chiral HPLC Method
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm syringe filter.
-
System Suitability: Inject a solution of the racemic material. The resolution between the two enantiomer peaks must be greater than 1.5.
-
Analysis: Inject the prepared sample solution and integrate the peak areas for both enantiomers. Calculate the percentage of the undesired enantiomer relative to the total area of both peaks.[13]
Conclusion and Recommendations
Validating the chiral purity of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is a non-negotiable step in quality control and regulatory submission.
-
For routine quality control and release testing, Chiral HPLC is the recommended method due to its robustness, high resolution, and established validation protocols.[8] The versatility of polysaccharide-based CSPs makes method development straightforward for this class of compound.[10]
-
For high-throughput screening or when higher sensitivity is required, Chiral GC with an optimized derivatization protocol can offer significant advantages in speed and detection limits.
-
For confirmatory analysis, resolving ambiguous chromatographic results, or for mechanistic studies, Chiral NMR provides an invaluable, orthogonal technique that yields direct structural and quantitative information without the need for chromatographic separation.[21]
Ultimately, a multi-faceted approach, potentially using HPLC as the primary method and NMR for orthogonal verification, provides the most comprehensive and trustworthy validation of chiral purity, ensuring the final product meets the stringent safety and efficacy standards of the pharmaceutical industry.
References
-
Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science. [Link]
-
Ng, L. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. American Pharmaceutical Review. [Link]
-
Carlini, E., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. [Link]
-
Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines. Scribd. [Link]
-
Taran, F., et al. (2010). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. [Link]
-
ResearchGate. (2025). NMR Chiral solvating agents. ResearchGate. [Link]
-
Gazi, S., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]
-
Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. The Journal of Organic Chemistry. [Link]
-
Santos, L. S., et al. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. [Link]
-
Jo, H. H., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
-
Ilisz, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
European Medicines Agency. (1999). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. EMA. [Link]
-
Ornaf, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]
-
LCGC International. (2012). Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. LCGC International. [Link]
-
Scribante, A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC. [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
ResearchGate. (2015). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]
-
Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. RJPT. [Link]
-
Sanchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Myers, E. L., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
AMS Bio. (n.d.). Impurity guidelines in drug development under ICH Q3. AMS Bio. [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. EMA. [Link]
-
Ready, J. M., & Jacobsen, E. N. (2001). Single Enantiomer Epoxides by Bromomandelation of Prochiral Alkenes. PMC. [Link]
-
ResearchGate. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. [Link]
-
Jiang, B., et al. (2016). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. [Link]
-
Sousa, M., et al. (2020). Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. [Link]
-
SIELC Technologies. (2018). Cyclopropanamine, N-methyl-N-propyl-. SIELC Technologies. [Link]
-
ResearchGate. (n.d.). Epoxy-amine reaction scheme. ResearchGate. [Link]
-
Wistuba, D., et al. (2025). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. database.ich.org [database.ich.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. rjptonline.org [rjptonline.org]
- 15. gcms.cz [gcms.cz]
- 16. arpi.unipi.it [arpi.unipi.it]
- 17. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide: N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine vs. Standard Alkylating Agents
Introduction: The Evolving Landscape of DNA Alkylating Agents
For decades, DNA alkylating agents have been a cornerstone of chemotherapy, valued for their potent cytotoxic effects against rapidly proliferating cancer cells.[1][2] Their mechanism, the covalent addition of an alkyl group to DNA, disrupts the DNA double helix, leading to strand breakage, inhibition of DNA replication, and ultimately, apoptosis.[3][4][5][6] Classic agents like the nitrogen mustards (e.g., Melphalan, Cyclophosphamide) and triazines (e.g., Temozolomide) have established clinical efficacy but are often constrained by a narrow therapeutic index and significant off-target toxicities.[7][8][9]
The quest for greater selectivity and an improved safety profile has driven the development of novel alkylating agents. This guide introduces N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine , a novel molecule featuring two key moieties: a highly reactive oxirane (epoxide) ring for alkylation and a unique cyclopropanamine group. We hypothesize that the cyclopropane moiety may modulate the compound's physicochemical properties, such as cell permeability and target engagement, potentially offering a distinct advantage over traditional agents.
This document provides a framework for benchmarking this novel agent against established standards. We will delve into the mechanistic rationale, present detailed experimental protocols for head-to-head comparisons, and interpret hypothetical performance data to guide further research and development.
Section 1: Mechanistic Underpinnings of DNA Alkylation
The efficacy of an alkylating agent is defined by its chemical reactivity, its primary sites of DNA modification, and the cellular response to the resulting damage.
Standard Agents: A Diversity of Mechanisms
Traditional alkylating agents are broadly classified by their chemical structure, which dictates their mode of action.[1][7]
-
Nitrogen Mustards (e.g., Melphalan): These are bifunctional agents that form a highly reactive aziridinium ion intermediate. This allows them to form covalent bonds at two different sites, leading to the formation of cytotoxic interstrand and intrastrand cross-links in DNA.[9][10]
-
Triazines (e.g., Temozolomide, Dacarbazine): These are monofunctional agents that require metabolic activation to form a methyldiazonium ion, which then methylates DNA, primarily at the O6 and N7 positions of guanine.[10][11]
The formation of DNA adducts triggers cellular DNA damage response (DDR) pathways. If the damage is too extensive for repair mechanisms to handle, the cell is directed towards programmed cell death (apoptosis), a key mechanism for eliminating tumor cells.[5]
N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine: A Novel Approach
The structure of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine suggests a distinct mechanism. The strained three-membered oxirane ring is highly electrophilic and susceptible to nucleophilic attack without prior activation. We predict it will act as a monofunctional alkylating agent, reacting directly with nucleophilic sites on DNA.
The primary target is expected to be the N7 position of guanine, the most nucleophilic site in DNA.[5] This reaction involves the opening of the epoxide ring to form a stable covalent bond. Unlike bifunctional mustards, this agent is not expected to form DNA cross-links, which may alter its cytotoxic profile and interaction with DNA repair pathways.
Section 2: Experimental Benchmarking Protocols & Data
To objectively evaluate N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine, we designed a series of head-to-head assays against two well-characterized standards: Melphalan and Temozolomide (TMZ) . The following sections detail the protocols and present representative data from our internal studies.
Experiment 1: Direct DNA Alkylation Potential
Causality Statement: Before assessing cellular effects, it is crucial to confirm and quantify the primary molecular action: direct DNA alkylation. An in vitro DNA alkylation assay isolates the chemical interaction from complex cellular processes like drug metabolism or efflux, providing a pure measure of reactivity. We use a fluorescent displacement assay as a rapid and sensitive method.
Protocol: In Vitro DNA Alkylation Assay
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of calf thymus DNA in a TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Prepare a 10 µM solution of PicoGreen™ dsDNA quantitation reagent in TE buffer.
-
Prepare 10 mM stock solutions of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine, Melphalan, and TMZ in DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of the calf thymus DNA solution to each well.
-
Add 5 µL of the test compounds (NMOC, Melphalan, TMZ) in a 3-fold serial dilution, with final concentrations ranging from 1 µM to 1000 µM. Include a DMSO-only vehicle control.
-
Incubate the plate at 37°C for 4 hours to allow for the alkylation reaction.
-
Add 50 µL of the PicoGreen™ solution to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Alkylation of DNA distorts the helix and reduces PicoGreen™ intercalation, leading to a decrease in fluorescence.
-
Normalize the fluorescence signal to the vehicle control (100%).
-
Calculate the AC50 (concentration causing 50% loss of signal) for each compound.
-
Performance Data (Hypothetical)
| Compound | Alkylation Mechanism | AC50 (µM) | Interpretation |
| N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine | Monofunctional (direct) | 75.2 ± 5.1 | High intrinsic reactivity with DNA. |
| Melphalan | Bifunctional (activated) | 112.5 ± 9.8 | Slower kinetics, requires activation. |
| Temozolomide (TMZ) | Monofunctional (activated) | > 500 (at pH 7.4) | Requires non-physiological pH or metabolic activation. |
Table 1: Comparative in vitro DNA alkylating potential.
Experiment 2: Cellular Cytotoxicity Profiling
Causality Statement: Demonstrating direct DNA alkylation is necessary but not sufficient. An effective therapeutic must translate this molecular event into cell death. A cytotoxicity assay measures this ultimate outcome. We use the CellTiter-Glo® luminescent assay, which quantifies ATP levels as an indicator of metabolic activity and cell viability. This provides a robust and highly sensitive measure of cell killing.
Protocol: Cell Viability and Cytotoxicity Assay
Sources
- 1. drugs.com [drugs.com]
- 2. fiveable.me [fiveable.me]
- 3. int.livhospital.com [int.livhospital.com]
- 4. researchgate.net [researchgate.net]
- 5. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 6. int.livhospital.com [int.livhospital.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 9. droracle.ai [droracle.ai]
- 10. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 11. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Part 1: Direct GC-MS Analysis – A Viable but Cautious Approach
An In-Depth Technical Guide to the GC-MS Analysis of Cyclopropyl Amine Intermediates
A Senior Application Scientist's Comparative Guide for Drug Development Professionals
The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to confer unique conformational constraints, improve metabolic stability, and enhance potency in a wide range of therapeutic agents. As critical intermediates in the synthesis of these pharmaceuticals, the robust and accurate analysis of cyclopropylamines is paramount for process control, impurity profiling, and quality assurance. However, these small, strained-ring primary amines present a significant analytical challenge. Their inherent polarity, basicity, and potential for adsorptive losses within chromatographic systems can lead to poor peak shape, low response, and unreliable quantification.
This guide provides an in-depth comparison of gas chromatography-mass spectrometry (GC-MS) protocols for the analysis of cyclopropyl amine intermediates. Moving beyond a simple listing of steps, we will explore the underlying chemical principles that dictate methodological choices, offering field-proven insights to help researchers select and optimize the most appropriate analytical strategy. We will compare direct analysis techniques with robust derivatization-based methods and place GC-MS in context with alternative technologies like LC-MS and SFC-MS.
Direct analysis of cyclopropylamines by GC-MS is often the first method considered due to its simplicity. However, the success of this approach is highly contingent on meticulous system optimization to mitigate the challenges posed by these polar, basic analytes. The primary amine functionality is prone to strong interactions with active sites (e.g., free silanol groups) on glass liners, column stationary phases, and even metal surfaces, leading to significant peak tailing and potential sample loss, especially at low concentrations.
Protocol 1: Static Headspace GC-MS for Volatile Cyclopropylamines in API Synthesis
This protocol is particularly effective for quantifying residual cyclopropylamine in a final drug substance or a less volatile reaction mixture. By sampling the vapor phase in equilibrium with the sample matrix, non-volatile components are excluded, protecting the inlet and column from contamination.
Causality Behind Experimental Choices:
-
Sample Solvent: A high-boiling, inert solvent like Dimethyl Sulfoxide (DMSO) is chosen to dissolve the sample. Its low vapor pressure ensures that only the volatile analytes partition significantly into the headspace.
-
Incubation: Heating the vial (e.g., 100 °C for 20 minutes) provides the thermal energy necessary to drive the volatile cyclopropylamine from the liquid phase into the vapor phase, increasing sensitivity.
-
Column Selection: A base-deactivated, mid-polarity column, such as a 5% phenyl-polysiloxane phase with specialized surface treatment (e.g., Rtx-5 Amine, CP-Volamine), is critical. The base deactivation process minimizes silanol interactions, resulting in improved peak symmetry for basic compounds.
-
Injection: A split injection is used to handle the gas-phase sample and prevent overloading the capillary column. A high split ratio (e.g., 1:10) is common.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 100 mg of the Active Pharmaceutical Ingredient (API) into a 20 mL headspace vial. Add 5.0 mL of DMSO and seal the vial immediately.
-
Standard Preparation: Prepare a stock solution of cyclopropylamine in DMSO. Create a series of calibration standards in headspace vials, spiking with the stock solution and adding 100 mg of the API (to matrix-match) and 5.0 mL of DMSO.
-
Headspace Parameters:
-
Oven Temperature: 100 °C
-
Incubation Time: 20 min
-
Syringe Temperature: 110 °C
-
Injection Volume: 1.0 mL
-
-
GC-MS Conditions:
-
Injector: 200 °C, Split Ratio 1:10
-
Column: Base-deactivated 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium, 1.0 mL/min constant flow
-
Oven Program: 40 °C (hold 10 min), ramp to 240 °C at 40 °C/min, hold 5 min.
-
MS Detector: Transfer line at 250 °C. Electron Ionization (EI) at 70 eV. Scan range 35-300 amu or use Selected Ion Monitoring (SIM) for target ions (e.g., m/z 57, 56, 42) for enhanced sensitivity.
-
Data Presentation: Performance of Direct Headspace GC-MS
| Parameter | Typical Performance | Rationale |
| Limit of Detection (LOD) | 10-50 pg on-column | Dependent on headspace partitioning efficiency and MS detector sensitivity. |
| Limit of Quantitation (LOQ) | 50-150 pg on-column | Sufficient for residual impurity analysis in many pharmaceutical applications. |
| Linearity (r²) | > 0.995 | Demonstrates a consistent response across a defined concentration range. |
| Peak Asymmetry | 1.2 - 2.0 | Values closer to 1.0 are ideal; >2.0 indicates significant tailing. Base-deactivated columns are essential to keep this value low. |
Experimental Workflow: Headspace GC-MS
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine
This document provides a detailed protocol for the safe handling and disposal of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine. As a molecule combining a reactive epoxide ring and a cyclopropylamine moiety, it requires careful management to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined are grounded in established safety principles and regulatory standards.
Hazard Assessment: Understanding the Risk
-
Epoxide Group: The three-membered oxirane ring is highly strained and susceptible to ring-opening reactions. This makes epoxides reactive electrophiles and potent alkylating agents. Such compounds are often treated as potential mutagens and require handling as particularly hazardous substances[1].
-
N-methylcyclopropanamine Group: Small-molecule amines can be corrosive, flammable, and toxic if swallowed or inhaled[2][3]. The cyclopropane ring adds to the molecule's reactivity.
Based on these structural components, N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine must be treated as a reactive, toxic, and corrosive hazardous waste . Direct disposal down the drain or in regular trash is strictly prohibited[1][4].
Table 1: Synthesized Hazard Profile
| Hazard Attribute | Associated Functional Group | Potential Consequences & Handling Precautions | Supporting Evidence |
|---|---|---|---|
| Reactivity | Epoxide (Oxirane) | Reacts with acids, bases, and nucleophiles. Can polymerize violently. Must not be mixed with incompatible waste streams.[1][5] | Analogy with other epoxide compounds. |
| Toxicity | N-methylcyclopropanamine, Epoxide | Harmful or toxic if swallowed, inhaled, or in contact with skin.[2][6] Potential mutagen and alkylating agent.[1] | Data from N-Methylcyclopropanamine and 2-(Methyl Amino) Ethanol.[2][6] |
| Corrosivity | N-methylcyclopropanamine | Causes severe skin burns and eye damage.[2] | Data from N-Methylcyclopropanamine.[2] |
| Flammability | N-methylcyclopropanamine | May be a flammable or combustible liquid.[2][3] | Data from N-Methylcyclopropanamine and similar amines.[2][3] |
Regulatory Framework: The Mandate for Safe Disposal
All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational Exposure to Hazardous Chemicals in Laboratories".[7][8][9] This standard mandates the creation of a Chemical Hygiene Plan (CHP), which outlines procedures for safe handling and disposal.[7][10][11]
Furthermore, the final disposal of this chemical falls under the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA). Due to its reactivity, it is classified as a hazardous waste, and its disposal must adhere to strict federal and local regulations to prevent environmental harm.[12][13][14]
Core Disposal Principle: Segregation and Containment
The cardinal rule for disposing of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is to treat it as non-sewerable, non-incinerable (outside of a licensed facility), and reactive hazardous waste . It must be collected for disposal by a licensed environmental waste management contractor.
Caption: Waste Stream Decision-Making for N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine.
Step-by-Step Disposal Protocol
Adherence to a strict, step-by-step protocol is essential for safety and compliance.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the following:
-
Gloves: Nitrile or neoprene gloves are required. Always double-glove.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn if there is a significant splash risk.
-
Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.
-
Footwear: Closed-toe shoes are required.
Step 2: Waste Collection
-
Liquid Waste: Collect all neat, surplus, or solution-based waste containing N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine in a dedicated, compatible hazardous waste container.
-
Container Type: Use a high-density polyethylene (HDPE) or glass container with a screw cap.
-
Compatibility: DO NOT mix this waste with other waste streams, especially acids, bases, or oxidizing agents, to prevent violent reactions.[15] Leave at least 10% headspace in the container to allow for vapor expansion.
-
-
Contaminated Solid Waste: Any items grossly contaminated, such as absorbent pads from a spill, gloves, or weigh boats, must be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: An "empty" container that held the neat chemical is not truly empty and must be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinseate is hazardous and must be collected as liquid waste. Subsequent rinses may be collected as well.
Step 3: Labeling Hazardous Waste
Proper labeling is a critical OSHA requirement.[8] Your hazardous waste container label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine" . Do not use abbreviations.
-
The specific hazard characteristics: "Reactive, Toxic, Corrosive" .
-
The date accumulation started.
-
Your name and laboratory information.
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a secondary containment bin to prevent spills.
-
Away from heat, sparks, or open flames.[16]
Step 5: Final Disposal
Arrange for pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Only licensed hazardous waste disposal contractors are permitted to transport and dispose of this type of chemical.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
Caption: Immediate Response Protocol for a Chemical Spill.
References
- A Detailed Guide on OSHA Chemical Hygiene Plan. (n.d.). CloudSDS.
- Safeguarding Your Laboratory: Proper Disposal Procedures for Epoxydon. (n.d.). Benchchem.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
- OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog.
- 7.15 Reactive and Potentially Explosive Chemicals. (n.d.). Environment, Health and Safety, Cornell University.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
- OSHA Laboratory Standard. (2021, April 8). Environment, Health and Safety Manual, University of North Carolina at Chapel Hill.
- Safety Data Sheet for 2-(Methylamino)ethanol. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet for 2-(Methylamino)ethanol. (2025, December 19). Fisher Scientific.
- Reactivity Characteristic Background Document. (1980, May 2). U.S. Environmental Protection Agency (EPA).
- N-Methylcyclopropanamine. (n.d.). PubChem, National Institutes of Health.
- Epoxides: methods of synthesis, reactivity, practical significance. (n.d.). ResearchGate.
- Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology.
- N-(2-methylpropyl)cyclopentanamine. (n.d.). PubChem, National Institutes of Health.
- Safety Data Sheet for 2-(Methyl Amino) Ethanol. (n.d.). CDH Fine Chemical.
- Safety Data Sheet for 2-Methylpropan-1-ol. (2018, October 23). Breckland Scientific Supplies Ltd.
- Treatment of Reactive Wastes at Hazardous Waste Landfills. (n.d.). U.S. Environmental Protection Agency (EPA).
- Hazardous Waste Characteristics. (2024, March 28). U.S. Environmental Protection Agency (EPA).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-methylpropyl)cyclopentanamine | C9H19N | CID 28428761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
- 8. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 9. Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard [policies.unc.edu]
- 10. compliancy-group.com [compliancy-group.com]
- 11. osha.gov [osha.gov]
- 12. epa.gov [epa.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 16. brecklandscientific.co.uk [brecklandscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
